3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Overview
Description
3-Methyl-2-(1-methylhydrazinyl)butanoic acid is an organic compound with the molecular formula C₆H₁₄N₂O₂ It is a derivative of butanoic acid, featuring a methylhydrazinyl group attached to the second carbon atom and an additional methyl group on the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butanone and methylhydrazine.
Hydrazone Formation: The 3-methyl-2-butanone is reacted with methylhydrazine under acidic or basic conditions to form the corresponding hydrazone.
Oxidation: The hydrazone is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The methylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-(1-methylhydrazinyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of specific proteins and signaling molecules.
Comparison with Similar Compounds
3-Methyl-2-hydrazinylbutanoic acid: Lacks the methyl group on the hydrazinyl moiety.
2-(1-Methylhydrazinyl)butanoic acid: Lacks the methyl group on the third carbon atom.
3-Methyl-2-(1-hydrazinyl)butanoic acid: Lacks the methyl group on the hydrazinyl moiety.
Uniqueness: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is unique due to the presence of both a methyl group on the third carbon atom and a methylhydrazinyl group on the second carbon atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[amino(methyl)amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)5(6(9)10)8(3)7/h4-5H,7H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMHVFGUPHMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717741 | |
Record name | 3-Methyl-2-(1-methylhydrazinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98275-78-6 | |
Record name | 3-Methyl-2-(1-methylhydrazinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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